Ethyl dihomo-gamma-linolenate
Description
Significance of Dihomo-gamma-linolenate within Lipid Biochemistry
Dihomo-gamma-linolenic acid (DGLA), and by extension its ethyl ester, is a 20-carbon omega-6 polyunsaturated fatty acid. wikipedia.org Its significance lies in its pivotal position within metabolic pathways that generate signaling molecules known as eicosanoids. me-pedia.orgwikipedia.org These molecules, which include prostaglandins (B1171923), thromboxanes, and leukotrienes, are crucial regulators of numerous physiological processes, most notably inflammation. me-pedia.orgwikipedia.org
DGLA is the precursor to the 1-series prostaglandins (e.g., Prostaglandin (B15479496) E1 or PGE1) and 1-series thromboxanes (e.g., Thromboxane A1 or TXA1). themedicalbiochemistrypage.org These eicosanoids are generally considered to have anti-inflammatory and vasodilatory properties. themedicalbiochemistrypage.org This is in stark contrast to the 2-series prostaglandins and thromboxanes derived from arachidonic acid (AA), which are predominantly pro-inflammatory. wikipedia.orgwikipedia.org Furthermore, DGLA can be metabolized by 15-lipoxygenase (15-LOX) to produce 15-hydroxyeicosatrienoic acid (15-HETrE), another metabolite with anti-inflammatory actions. nih.govtuscany-diet.net
The balance between the metabolic products of DGLA and arachidonic acid is a critical factor in modulating inflammatory responses within the body. nih.gov DGLA competes with arachidonic acid for the same enzymes, namely cyclooxygenase (COX) and lipoxygenase (LOX). wikipedia.orghealthmatters.io This competition can effectively reduce the production of pro-inflammatory eicosanoids from arachidonic acid. wikipedia.org
Overview of Dihomo-gamma-linolenate's Position in Omega-6 Polyunsaturated Fatty Acid Metabolism Research
The metabolic journey of DGLA begins with the essential fatty acid, linoleic acid (LA). Through a series of enzymatic reactions, linoleic acid is converted to gamma-linolenic acid (GLA), which is then elongated to form DGLA. wikipedia.orgnih.gov This conversion of GLA to DGLA is a rapid and efficient process in the body. nipponkendai.com
From this crucial juncture, DGLA has two primary metabolic fates:
Conversion to anti-inflammatory eicosanoids: As previously mentioned, DGLA is a substrate for COX enzymes, leading to the production of the anti-inflammatory 1-series prostaglandins and thromboxanes. wikipedia.orgthemedicalbiochemistrypage.org It is also converted by 15-LOX to 15-HETrE. nih.gov
Conversion to arachidonic acid: DGLA can be further desaturated by the enzyme delta-5-desaturase (Δ5-desaturase) to form arachidonic acid (AA), a precursor to pro-inflammatory 2-series eicosanoids. nih.govnih.gov However, the activity of this enzyme is limited in humans, meaning only a small fraction of DGLA is typically converted to arachidonic acid. nih.govnih.gov
This limited conversion to arachidonic acid is a key aspect of DGLA's biochemical profile, as it favors the production of anti-inflammatory mediators.
Historical Context of Dihomo-gamma-linolenate Academic Investigation
Early research into DGLA and its ethyl ester focused on understanding its metabolic pathway and its influence on prostaglandin biosynthesis. Studies in the late 1970s and early 1980s explored the effects of administering ethyl dihomo-gamma-linolenate to rabbits, noting its enrichment in plasma lipids and its impact on prostaglandin E excretion. nih.gov These initial investigations laid the groundwork for understanding how dietary intake of DGLA precursors could influence the body's production of eicosanoids. nih.gov
Further research delved into the comparative metabolism of DGLA and arachidonic acid by different cyclooxygenase enzymes, COX-1 and COX-2. nih.govportlandpress.com These studies revealed that arachidonic acid is the preferred substrate for COX-1, while both fatty acids have similar affinities for COX-2. nih.govportlandpress.com This differential metabolism has significant implications for the cellular synthesis of different prostaglandin series.
More recent academic inquiry has focused on the potential therapeutic applications of DGLA, stemming from its anti-inflammatory properties. nih.gov Investigations have explored its role in conditions like atopic dermatitis and its potential anti-proliferative effects. nih.govtaylorandfrancis.com The development of methods to produce DGLA through fungal fermentation has also facilitated further research into its biological functions. tandfonline.com
Table 1: Key Enzymes in DGLA Metabolism
| Enzyme | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| Elongase (ELOVL5) | Elongates the carbon chain of fatty acids. | Gamma-linolenic acid (GLA) | Dihomo-gamma-linolenic acid (DGLA) |
| Delta-5-Desaturase (FADS1) | Introduces a double bond at the fifth carbon from the carboxyl end. | Dihomo-gamma-linolenic acid (DGLA) | Arachidonic acid (AA) |
| Cyclooxygenase (COX-1 & COX-2) | Catalyzes the conversion of fatty acids to prostaglandins. | Dihomo-gamma-linolenic acid (DGLA), Arachidonic acid (AA) | 1-series Prostaglandins (from DGLA), 2-series Prostaglandins (from AA) |
| 15-Lipoxygenase (15-LOX) | Inserts oxygen at the 15th carbon of the fatty acid chain. | Dihomo-gamma-linolenic acid (DGLA) | 15-Hydroxyeicosatrienoic acid (15-HETrE) |
Table 2: Major Eicosanoid Products of DGLA and AA
| Precursor Fatty Acid | Eicosanoid Series | Key Products | General Effect |
|---|---|---|---|
| Dihomo-gamma-linolenic acid (DGLA) | 1-series | Prostaglandin E1 (PGE1), Thromboxane A1 (TXA1) | Anti-inflammatory, Vasodilatory |
| Arachidonic acid (AA) | 2-series | Prostaglandin E2 (PGE2), Thromboxane A2 (TXA2) | Pro-inflammatory, Vasoconstrictive |
Structure
2D Structure
Properties
IUPAC Name |
ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8-,12-11-,15-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXHWCQMUAZGAN-ORZIMQNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347985 | |
| Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55968-21-3 | |
| Record name | Ethyl dihomo-gamma-linolenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055968213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Enzymology of Dihomo Gamma Linolenate
Biosynthesis of Dihomo-gamma-linolenate from Precursor Fatty Acids
The production of DGLA within the body is a multi-step process involving the modification of essential fatty acids obtained from the diet.
Conversion of Linoleic Acid to Gamma-Linolenic Acid
The journey to DGLA begins with linoleic acid (LA), an essential omega-6 fatty acid that cannot be synthesized by the human body and must be acquired through dietary sources. mdpi.com The initial and rate-limiting step in this pathway is the conversion of linoleic acid to gamma-linolenic acid (GLA). researchgate.net This reaction is catalyzed by the enzyme Δ6-desaturase (delta-6-desaturase), which introduces a double bond at the sixth carbon position from the carboxyl end of the fatty acid. mdpi.com
Elongation of Gamma-Linolenic Acid to Dihomo-gamma-linolenate
Once formed, GLA is efficiently and rapidly elongated to DGLA. nih.govnih.gov This process is carried out by an enzyme known as elongase, specifically ELOVL5, which adds two carbon units to the GLA molecule. nih.govfrontiersin.org Due to this rapid conversion, GLA is typically found in low concentrations in circulating lipids and tissues. nih.gov
Enzymatic Regulation of Dihomo-gamma-linolenate Production
The synthesis of DGLA is tightly regulated by the activity of key enzymes, primarily Δ6-desaturase and elongases. nih.govmdpi.com The activity of Δ6-desaturase is the rate-limiting step in the conversion of linoleic acid and is influenced by various factors. mdpi.comresearchgate.net For instance, zinc is an essential cofactor for Δ6-desaturase, and a deficiency in this mineral can impair the conversion of LA to GLA. mdpi.com
The efficiency of the elongase enzyme that converts GLA to DGLA ensures that once GLA is available, its conversion to DGLA proceeds readily. wikipedia.org This step does not appear to be significantly inhibited by dietary factors. wikipedia.org
Downstream Metabolism of Dihomo-gamma-linolenate
DGLA stands at a metabolic crossroads, where it can be directed towards the synthesis of either anti-inflammatory eicosanoids or the pro-inflammatory precursor, arachidonic acid.
Eicosanoid Biosynthesis from Dihomo-gamma-linolenate
DGLA serves as a substrate for various enzymes that produce a class of signaling molecules called eicosanoids. me-pedia.org These DGLA-derived eicosanoids are generally characterized as having anti-inflammatory or less inflammatory properties compared to their arachidonic acid-derived counterparts. wikipedia.orgwikipedia.org
The primary pathways for DGLA metabolism into eicosanoids include:
Cyclooxygenase (COX) Pathway: DGLA is metabolized by COX-1 and COX-2 enzymes to produce series-1 prostaglandins (B1171923), such as prostaglandin (B15479496) E1 (PGE1). nih.govportlandpress.com PGE1 is known to possess anti-inflammatory and vasodilatory properties. nih.govdrugbank.com
Lipoxygenase (LOX) Pathway: The 15-lipoxygenase (15-LOX) enzyme converts DGLA into 15-hydroxyeicosatrienoic acid (15-HETrE). nih.govfrontiersin.org This metabolite has been shown to have anti-inflammatory effects. nih.gov
Cytochrome P450 (CYP) and Epoxide Hydrolase (EH) Pathway: DGLA can also be metabolized by cytochrome P450 enzymes to form epoxy- and hydroxy-eicosatrienoic acids, which are then further converted by epoxide hydrolases to dihydroxy-eicosatrienoic acids. acs.orgnih.gov
The eicosanoids derived from DGLA can compete with those derived from arachidonic acid, thereby modulating the inflammatory response. wikipedia.orghmdb.ca
Interactive Data Tables
Table 1: Key Enzymes in Dihomo-gamma-linolenate Metabolism
| Enzyme | Precursor | Product | Metabolic Pathway |
| Δ6-Desaturase | Linoleic Acid | Gamma-Linolenic Acid | Biosynthesis |
| Elongase (ELOVL5) | Gamma-Linolenic Acid | Dihomo-gamma-linolenate | Biosynthesis |
| Δ5-Desaturase | Dihomo-gamma-linolenate | Arachidonic Acid | Downstream Metabolism |
| Cyclooxygenase (COX-1/2) | Dihomo-gamma-linolenate | Prostaglandin E1 (PGE1) | Eicosanoid Biosynthesis |
| 15-Lipoxygenase (15-LOX) | Dihomo-gamma-linolenate | 15-Hydroxyeicosatrienoic acid (15-HETrE) | Eicosanoid Biosynthesis |
Cyclooxygenase Pathway Products (1-Series Prostaglandins, Thromboxanes)
The cyclooxygenase (COX) enzymes, which include COX-1 and COX-2, metabolize DGLA to produce the 1-series of prostaglandins and thromboxanes. nih.govcambridge.org This is in contrast to arachidonic acid (AA), which is converted by the same enzymes into the 2-series of prostaglandins and thromboxanes. researchgate.net
The primary products of DGLA metabolism via the COX pathway include:
Prostaglandin E1 (PGE1): PGE1 is a significant metabolite known for its anti-inflammatory and vasodilatory properties. nih.govresearchgate.net It can also inhibit the proliferation of smooth muscle cells. researchgate.net
Prostaglandin D1 (PGD1): Another prostaglandin derived from DGLA. researchgate.netnih.gov
Thromboxane A1 (TXA1): TXA1 is also produced from DGLA and has functions that can modulate the pro-inflammatory effects of Thromboxane A2 (TXA2), a product of AA metabolism. researchgate.netdarwin-nutrition.fr
The conversion of DGLA to these 1-series prostanoids is a critical aspect of its biological activity, contributing to its role in regulating inflammation and vascular tone. cambridge.orgresearchgate.net
Lipoxygenase Pathway Products (e.g., 15-(S)-hydroxy-8,11,13-eicosatrienoic acid)
The lipoxygenase (LOX) pathway represents another major route for DGLA metabolism. nih.gov Specifically, the 15-lipoxygenase (15-LOX) enzyme converts DGLA into 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE). nih.govresearchgate.netdrugbank.com
Differential Metabolism by Cyclooxygenase Isozymes (COX-1, COX-2)
The two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, exhibit differential preferences for DGLA and arachidonic acid (AA) as substrates. nih.gov
COX-1: This isozyme preferentially metabolizes arachidonic acid over DGLA. nih.govnih.gov
COX-2: In contrast, DGLA and AA show similar affinities (Km values) and maximal reaction rates (Vmax) for the COX-2 enzyme. nih.govnih.gov
This differential metabolism has significant implications for the types of prostaglandins produced in cells. In tissues where COX-1 is the predominant isoform, the production of PGE2 from AA is favored over the synthesis of PGE1 from DGLA. nih.gov Even when cellular levels of DGLA are increased relative to AA, the kinetic preference of COX-1 for AA can result in lower than expected production of PGE1. nih.gov
Interplay with Other Lipid Metabolic Pathways
The metabolic fate of DGLA is closely intertwined with other lipid metabolic pathways, most notably the metabolism of arachidonic acid.
Competitive Interactions with Arachidonic Acid Metabolism
DGLA and its metabolic products can competitively inhibit the enzymes involved in the metabolism of arachidonic acid (AA). drugbank.com This competition occurs for both the cyclooxygenase and lipoxygenase enzymes. wikipedia.org By competing with AA for these enzymes, DGLA can reduce the production of pro-inflammatory eicosanoids derived from AA, such as 2-series prostaglandins and 4-series leukotrienes. cambridge.orgresearchgate.net
Impact on Eicosanoid Ratios and Bioactivity (e.g., PGE1/PGE2 balance)
The differential metabolism of DGLA and AA by COX isozymes, coupled with their competitive interactions, directly influences the ratio of different eicosanoids, such as the balance between prostaglandin E1 (PGE1) and prostaglandin E2 (PGE2). nih.govdrugbank.com An increased cellular ratio of DGLA to AA can shift the balance towards the production of the less inflammatory PGE1 and away from the pro-inflammatory PGE2. nih.govmdpi.com
However, research has shown that simply increasing the DGLA/AA ratio may not be sufficient to significantly elevate PGE1 synthesis over PGE2, particularly in cells where COX-1 is the dominant enzyme. nih.gov Despite an increase in PGE1 production with DGLA enrichment, PGE2 formation often remains substantial. nih.gov Nevertheless, the modulation of the PGE1/PGE2 ratio through the availability of DGLA is a key aspect of its biological activity. nih.gov
Cellular and Subcellular Dynamics of Dihomo Gamma Linolenate and Ethyl Dihomo Gamma Linolenate
Cellular Uptake and Incorporation
The cellular uptake and subsequent incorporation of dihomo-gamma-linolenic acid (DGLA) and its ethyl ester, ethyl dihomo-gamma-linolenate, are critical determinants of their physiological effects. Following administration, these compounds are absorbed and distributed into various lipid classes, leading to their integration into cellular membranes and influencing phospholipid composition.
Upon oral administration, this compound is hydrolyzed to DGLA, which is then absorbed. Studies in rabbits have shown that feeding with the ethyl ester of DGLA leads to a significant enrichment of DGLA in all plasma lipid classes. nih.gov This includes triglycerides and various phospholipid fractions. nih.gov The incorporation of fatty acids into these lipid classes is a key step in their transport and availability to various tissues.
The form in which a fatty acid is delivered—as a triglyceride or a phospholipid—can influence its absorption and subsequent distribution. Generally, fatty acids in the sn-2 position of triglycerides are well-absorbed as 2-monoglycerides. researchgate.net While the specific absorption dynamics of this compound are not extensively detailed, it is understood that long-chain polyunsaturated fatty acids (LCPUFAs) like DGLA can be present in dietary sources as both triglycerides and phospholipids (B1166683). researchgate.net The lipid class carrying the fatty acid can affect the composition of lipoproteins; for instance, dietary LCPUFAs from triglycerides are primarily incorporated into low-density lipoproteins (LDL), whereas those from phospholipids are incorporated into high-density lipoproteins (HDL). researchgate.net
In rats, dietary supplementation with DGLA oil resulted in significantly higher concentrations of DGLA in the liver, serum, and brain compared to supplementation with gamma-linolenic acid (GLA), a precursor to DGLA. tandfonline.com This suggests efficient absorption and distribution of DGLA to these tissues. The enrichment was observed in both triglycerides and phospholipids within these tissues.
The following table summarizes the changes in DGLA concentration in different lipid fractions of rabbit platelets after 25 days of feeding with this compound.
Table 1: Fatty Acid Composition of Rabbit Platelet Phospholipids
| Fatty Acid | Control (%) | Ethyl DGLA Fed (%) |
| Dihomo-gamma-linolenic acid (20:3ω6) | 0.8 ± 0.1 | 10.2 ± 0.5 |
| Arachidonic acid (20:4ω6) | 23.5 ± 0.6 | 18.9 ± 0.7 |
Source: Adapted from Stone, K. J., et al. (1979). Effects of feeding ethyl-dihomo-gamma-linolenate on prostaglandin (B15479496) biosynthesis and platelet aggregation in the rabbit. nih.gov
Once taken up by cells, DGLA is incorporated into the phospholipid membranes. researchgate.net This integration is a dynamic process involving the remodeling of existing phospholipids. DGLA can be esterified into various phospholipid classes, such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol, altering the fatty acid composition of the cell membrane. This modification of the membrane lipid environment can, in turn, influence the function of membrane-bound proteins and signaling pathways.
In rabbits fed this compound, platelet phospholipid fractions showed high enrichment with DGLA, while the content of arachidonic acid (AA) was significantly lower than in control animals. nih.gov This suggests a competitive relationship between DGLA and AA for incorporation into membrane phospholipids, a key aspect of phospholipid remodeling. The balance between these two fatty acids in the membrane is a critical factor in determining the profile of eicosanoids produced upon cellular stimulation.
Supplementation with polyunsaturated fatty acids (PUFAs) in vitro and in vivo leads to their increased incorporation into cell membrane phospholipids, which can influence membrane properties. researchgate.net The intake of PUFAs has been shown to strongly impact the lipid profiles of metabolic organs like the liver and kidney, with significant changes in phospholipids containing these fatty acids. mdpi.com
Intracellular Compartmentation and Metabolic Flux
Within the cell, DGLA is compartmentalized and subject to metabolic flux, directing it towards various metabolic pathways. Following its release from membrane phospholipids by phospholipase A2, free DGLA can be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov
The metabolic fate of DGLA is cell-type dependent. researchgate.net In many cells, DGLA is metabolized by COX-1 and COX-2 to produce 1-series prostaglandins (B1171923), such as prostaglandin E1 (PGE1). nih.gov Alternatively, it can be converted by 15-lipoxygenase to 15-hydroxyeicosatrienoic acid (15-HETrE). nih.gov These metabolites have been associated with anti-inflammatory and anti-proliferative properties. researchgate.net
DGLA can also be a substrate for delta-5-desaturase, which converts it to arachidonic acid (AA). researchgate.net However, the activity of this enzyme is limited in many human and rodent cells, leading to a relatively low conversion of DGLA to AA. researchgate.netnih.gov This limited conversion is significant because it favors the accumulation of DGLA and its downstream metabolites over the production of AA-derived pro-inflammatory eicosanoids. The metabolic flux from carbohydrates to fatty acid biosynthesis can also influence the precursors available for DGLA synthesis in oleaginous fungi. semanticscholar.org
Species-Specific Metabolic Capacities and Variations in Dihomo-gamma-linolenate Processing
The capacity of different species and cell types to metabolize DGLA varies, which can lead to different physiological outcomes. nih.gov For instance, in the roundworm Caenorhabditis elegans, a specific cytochrome P450 enzyme, CYP-33E2, metabolizes dietary DGLA into epoxy and hydroxy derivatives. science.gov
In mammals, the balance between the conversion of DGLA to anti-inflammatory metabolites versus its conversion to AA is a key variable. nih.gov This balance is influenced by the relative activities of the elongase (ELOVL5), which produces DGLA from GLA, and the delta-5-desaturase, which converts DGLA to AA. nih.gov Genetic variations within the fatty acid desaturase (FADS) gene cluster can impact the AA/DGLA ratio and the subsequent production of bioactive metabolites. nih.gov
Studies in rats have demonstrated that direct supplementation with DGLA is more effective at increasing tissue DGLA levels than supplementation with its precursor, GLA. tandfonline.com This highlights species-specific differences in the efficiency of the metabolic pathways that convert dietary precursors into DGLA. The table below illustrates the differing effects of dietary oils on the fatty acid concentrations in rat liver.
Table 2: Fatty Acid Concentration in Rat Liver (mg/g liver)
| Fatty Acid | Control (Corn Oil) | GLA (Borage Oil) | DGLA (DGLA Oil) |
| Dihomo-gamma-linolenic acid (20:3n-6) | 1.1 ± 0.2 | 3.9 ± 0.5 | 11.2 ± 1.1 |
| Arachidonic acid (20:4n-6) | 8.8 ± 0.7 | 11.1 ± 0.9 | 10.9 ± 0.8 |
Source: Adapted from Kabashima, K., et al. (2001). Distribution and Metabolism of Dihomo-γ-Linolenic Acid (DGLA, 20:3n-6) by Oral Supplementation in Rats. tandfonline.com
Biological Roles and Mechanistic Investigations in Experimental Models
Anti-Inflammatory Mechanisms of Dihomo-gamma-linolenate and its Metabolites
DGLA stands at a critical juncture in the metabolic pathways of fatty acids, leading to the production of compounds with either pro- or anti-inflammatory effects. nih.gov Its own metabolites, however, are predominantly recognized for their anti-inflammatory actions. nih.govnih.gov
Modulation of Prostaglandin (B15479496) Synthesis and Action (PGE1)
A primary mechanism through which DGLA exerts its anti-inflammatory effects is via its conversion to prostaglandin E1 (PGE1). nih.govdrugbank.com This conversion is carried out by cyclooxygenase (COX) enzymes. nih.gov PGE1 is a potent anti-inflammatory molecule with a range of biological activities, including vasodilation and inhibition of platelet aggregation. drugbank.comrndsystems.com Research has shown that increasing the cellular levels of DGLA can lead to an increased production of PGE1, which in turn can help to mitigate inflammatory responses. arvojournals.orgnih.gov Specifically, PGE1 has been found to inhibit the production of pro-inflammatory cytokines and modulate immune cell functions. arvojournals.org For instance, studies have demonstrated that PGE1 can suppress the proliferation of synoviocytes, cells that play a key role in the inflammation seen in rheumatoid arthritis. arvojournals.org Furthermore, PGE1 has been shown to inhibit collagenase gene expression, which is involved in tissue degradation during inflammation. arvojournals.org
Table 1: Effects of DGLA and its Metabolite PGE1
| Compound | Key Metabolic Pathway | Primary Anti-Inflammatory Actions |
|---|---|---|
| Dihomo-gamma-linolenic acid (DGLA) | Converted by COX enzymes to PGE1. nih.gov | Serves as a precursor to the anti-inflammatory PGE1. drugbank.com |
| Prostaglandin E1 (PGE1) | Synthesized from DGLA. rndsystems.com | Possesses anti-inflammatory properties, promotes vasodilation, and inhibits platelet aggregation. drugbank.comrndsystems.comarvojournals.org |
Inhibition of Pro-Inflammatory Eicosanoid Pathways
DGLA also exerts its anti-inflammatory effects by competing with arachidonic acid (AA), another omega-6 fatty acid that is a precursor to potent pro-inflammatory eicosanoids. sciencebasedhealth.comwikipedia.org Both DGLA and AA are substrates for the same COX and lipoxygenase (LOX) enzymes. sciencebasedhealth.com By competing with AA, DGLA can reduce the production of pro-inflammatory series-2 prostaglandins (B1171923) (like PGE2) and series-4 leukotrienes. researchgate.netpatsnap.com
Furthermore, a key metabolite of DGLA produced via the 15-lipoxygenase pathway, 15-hydroxyeicosatrienoic acid (15-HETrE), actively inhibits the synthesis of leukotrienes from AA. nih.govresearchgate.netresearchgate.net Specifically, 15-HETrE has been shown to inhibit the formation of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and a key mediator of inflammation. nih.gov This inhibition of LTB4 formation by 15-HETrE occurs at very low concentrations. nih.gov
Suppression of Pro-Inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)
Experimental studies have demonstrated that DGLA can suppress the production of several key pro-inflammatory cytokines. In human peripheral blood mononuclear cells stimulated with lipopolysaccharide (LPS), DGLA has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov Another study found that while DGLA significantly reduced the levels of TNF-α, it did not affect the production of Interleukin-6 (IL-6) in the same experimental setup. nih.gov However, in a different model using RAW264.7 murine macrophages, DGLA was found to significantly decrease the LPS-induced production of IL-6. mdpi.com DGLA has also been shown to reduce the production of TNF-α. drugbank.comnih.gov The suppressive effect of DGLA on these cytokines is significant as they are central mediators of the inflammatory response.
Table 2: Effect of DGLA on Pro-Inflammatory Cytokine Production
| Cytokine | Cell Type | Effect of DGLA |
|---|---|---|
| TNF-α | Human peripheral blood mononuclear cells | Inhibition. nih.gov |
| IL-1β | Human peripheral blood mononuclear cells | Inhibition. nih.gov |
| IL-6 | Human peripheral blood mononuclear cells | No effect. nih.gov |
| IL-6 | RAW264.7 murine macrophages | Significant decrease. mdpi.com |
Regulation of Immune Cell Function and Responses (e.g., T-cell proliferation, mast cell degranulation)
DGLA has been shown to directly modulate the function of various immune cells. It can suppress T-cell activation and proliferation. nih.govmdpi.com This is partly achieved by affecting the expression of early response genes like c-myc and c-fos, which are critical for T-cell proliferation. nih.gov
Furthermore, DGLA and its metabolites can influence mast cell degranulation, a key event in allergic and inflammatory reactions. nih.govnih.gov Studies have shown that DGLA can lead to the production of prostaglandin D1 (PGD1), which in turn suppresses immunoglobulin E-mediated degranulation of mast cells. nih.gov This suggests a role for DGLA in mitigating allergic responses. mdpi.comnih.gov
Anti-Atherogenic Actions of Dihomo-gamma-linolenate in Preclinical Models
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids and inflammatory cells in the artery walls. cardiff.ac.uk DGLA has demonstrated promising anti-atherogenic properties in preclinical studies. cardiff.ac.uknih.gov
Impact on Macrophage Function and Foam Cell Formation
A critical event in the development of atherosclerosis is the transformation of macrophages into foam cells, which are laden with lipids. nih.govyoutube.comyoutube.com DGLA has been shown to inhibit several key processes involved in foam cell formation. cardiff.ac.uknih.gov It reduces the uptake of modified low-density lipoprotein (LDL) by macrophages, a key step in their transformation into foam cells. nih.govnih.gov This is achieved in part by reducing the expression of scavenger receptors on macrophages, such as SR-A and CD36, which are responsible for binding and internalizing modified LDL. nih.govnih.govbgu.ac.il
In addition to inhibiting lipid uptake, DGLA also stimulates cholesterol efflux from macrophages, further preventing the accumulation of lipids and the formation of foam cells. nih.govnih.gov Studies have also shown that DGLA can attenuate chemokine-driven migration of monocytes, the precursors to macrophages, to the site of inflammation in the arterial wall. nih.govnih.gov
Table 3: Anti-Atherogenic Actions of DGLA on Macrophages
| Process | Effect of DGLA | Mechanism |
|---|---|---|
| Modified LDL Uptake | Inhibition | Reduction in the expression of scavenger receptors (SR-A, CD36). nih.govnih.govbgu.ac.il |
| Cholesterol Efflux | Stimulation | Promotes the removal of cholesterol from macrophages. nih.govnih.gov |
| Monocyte Migration | Attenuation | Reduces the recruitment of macrophage precursors to the arterial wall. nih.govnih.gov |
Attenuation of Monocyte Migration and Adhesion
Ethyl dihomo-gamma-linolenate, and its active form dihomo-gamma-linolenic acid (DGLA), have demonstrated the ability to impede key processes in the initiation and progression of atherosclerosis, specifically the migration and adhesion of monocytes. Research has shown that DGLA can attenuate the migration of monocytic cells driven by chemokines, which are signaling proteins that direct the movement of immune cells. nih.govnih.gov This inhibitory effect on monocyte migration is a potential mechanism for the observed reduction in monocyte and macrophage content in atherosclerotic plaques in animal models. nih.gov
Furthermore, studies have explored the impact on the adhesion of monocytes to endothelial cells, a critical step in the development of atherosclerotic lesions. Docosahexaenoic acid (DHA), another omega-3 fatty acid, has been shown to decrease the adhesion of THP-1 monocytes to endothelial cells. soton.ac.uk While direct studies on this compound's effect on monocyte adhesion are part of a broader investigation into polyunsaturated fatty acids (PUFAs), the general anti-inflammatory properties of DGLA and its metabolites suggest a potential role in modulating this process. nih.govcardiff.ac.ukportlandpress.com The reduction of adhesion molecule expression on the surface of monocytes and endothelial cells is a key mechanism by which omega-3 PUFAs, including EPA and DHA, exert their anti-inflammatory effects, leading to decreased adhesive interactions between these cells. portlandpress.com
Modulation of Scavenger Receptor Expression and Lipid Uptake
A crucial element in the formation of foam cells, which are central to the development of atherosclerotic plaques, is the uptake of modified low-density lipoprotein (LDL) by macrophages through scavenger receptors. Dihomo-gamma-linolenic acid (DGLA) has been found to inhibit the formation of foam cells by targeting this process. nih.govnih.gov
Mechanistic studies have revealed that DGLA significantly reduces the uptake of modified LDL by macrophages. nih.govnih.gov This is achieved through two primary pathways: the inhibition of macropinocytosis, a process of non-specific fluid uptake, and the downregulation of receptor-mediated endocytosis. nih.govnih.gov Specifically, DGLA has been shown to decrease the expression of two key scavenger receptors, Scavenger Receptor-A (SR-A) and CD36, at the mRNA level. nih.govnih.gov By reducing the expression of these receptors, DGLA effectively limits the amount of modified LDL that macrophages can internalize, thereby attenuating foam cell formation. nih.govnih.gov
In addition to inhibiting lipid uptake, DGLA has also been shown to stimulate cholesterol efflux from foam cells, further contributing to its anti-atherogenic properties. nih.govnih.gov
Table 1: Effect of Dihomo-gamma-linolenic acid (DGLA) on Macrophage Lipid Uptake Mechanisms
| Mechanism | Effect of DGLA | Supporting Evidence |
| Modified LDL Uptake | Inhibition | DGLA significantly attenuates the uptake of Dil-labeled oxLDL. nih.gov |
| Macropinocytosis | Attenuation | DGLA attenuates macropinocytosis as measured by the uptake of lucifer yellow. nih.gov |
| Scavenger Receptor Expression | Reduction | DGLA attenuates the expression of SR-A and CD36 at the mRNA level. nih.gov |
| Cholesterol Efflux | Stimulation | DGLA stimulates cholesterol efflux from foam cells. nih.govnih.gov |
Influence on Gene Expression Related to Inflammation and Lipid Metabolism
Dihomo-gamma-linolenic acid (DGLA) exerts a significant influence on the expression of genes involved in both inflammation and lipid metabolism, contributing to its anti-atherogenic profile. In human THP-1 macrophages, DGLA has been demonstrated to attenuate the expression of key pro-atherogenic genes induced by pro-inflammatory cytokines. nih.gov For instance, it inhibits the interferon-γ (IFN-γ)-induced expression of monocyte chemoattractant protein-1 (MCP-1) and intercellular adhesion molecule-1 (ICAM-1) mRNA, both of which are highly expressed during inflammation and atherosclerosis. nih.gov
The anti-inflammatory effects of DGLA are mediated, in part, through its metabolites. researchgate.net Prostaglandin E1 (PGE1), a cyclooxygenase (COX) metabolite of DGLA, possesses anti-inflammatory properties. researchgate.netresearchgate.net DGLA can also be converted to 15-hydroxyeicosatrienoic acid (15-HETrE) by 15-lipoxygenase, which can inhibit the synthesis of pro-inflammatory products derived from arachidonic acid. researchgate.netnih.gov
Furthermore, research using PCR arrays has shown that DGLA and its metabolites, PGE1 and 15-S-HETrE, inhibit the expression of numerous genes in human macrophages that are crucial for stress response, apoptosis, lipid transport and metabolism, and the regulation of inflammation. cardiff.ac.uk These findings highlight the broad impact of DGLA on the genetic pathways that underpin inflammatory and metabolic processes in the context of atherosclerosis. nih.govcardiff.ac.uk
Anti-Proliferative and Anti-Tumor Research Avenues
Interference with Cellular Lipid Metabolism in Cancer Models
Dihomo-gamma-linolenic acid (DGLA) has been investigated for its potential to interfere with the cellular lipid metabolism of cancer cells, a promising avenue for anti-tumor research. researchgate.netnih.gov Cancer cells often exhibit altered lipid metabolism to support their rapid proliferation and growth. DGLA and its ethyl ester form are believed to exert their anti-proliferative effects by modulating these metabolic pathways. researchgate.netnih.govpnas.org
Upon supplementation, DGLA is incorporated into the cell membrane phospholipids (B1166683) of cancer cells, which can influence membrane properties and signaling pathways. nih.gov In various cancer cell lines, including pancreatic, prostatic, and mammary cancer cells, administered gamma-linolenic acid (GLA), the precursor to DGLA, is metabolized into DGLA and arachidonic acid (AA). mdpi.com The relative abundance of these metabolites can vary depending on the cancer type, suggesting a differential impact on cellular lipid pools. mdpi.com
Furthermore, DGLA's interference with lipid metabolism is linked to the generation of reactive oxygen species and lipid peroxidation, which can be cytotoxic to tumor cells. nih.govmdpi.com By altering the fatty acid composition and promoting oxidative stress within cancer cells, DGLA disrupts the metabolic environment necessary for their survival and proliferation. nih.govmdpi.com
Induction of Apoptosis in Neoplastic Cells
A significant area of research focuses on the ability of dihomo-gamma-linolenic acid (DGLA) and its derivatives to induce apoptosis, or programmed cell death, in neoplastic cells. nih.govnih.gov This pro-apoptotic activity is a key mechanism behind its potential anti-tumor effects.
The induction of apoptosis by DGLA is often linked to the generation of free radicals and lipid peroxides during its metabolism. researchgate.netnih.gov These reactive species can cause cellular damage and trigger apoptotic pathways. In some cancer models, the tumoricidal action of DGLA has been shown to be dependent on the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in its metabolism. nih.gov
Furthermore, studies have demonstrated that DGLA can influence the expression of key regulatory proteins involved in apoptosis. For instance, DGLA has been found to suppress the expression of the anti-apoptotic oncogene Bcl-2 and enhance the activity of the tumor suppressor p53. nih.gov In xenograft models of colon cancer, the combination of D5D knockdown and DGLA supplementation led to increased production of 8-hydroxyoctanoic acid, which in turn induced p53-dependent apoptosis. nih.gov Similarly, in breast cancer cell lines, this strategy promoted the formation of 8-HOA, which activated cell apoptotic proteins like procaspase 9 and PARP. springermedizin.de
Table 2: Pro-Apoptotic Mechanisms of Dihomo-gamma-linolenic acid (DGLA) in Cancer Models
| Apoptotic Mechanism | Effect of DGLA | Cell/Tumor Model |
| Induction of Apoptosis | DGLA treatment induced apoptosis in delta-5-desaturase-KD cells. nih.gov | Colon Cancer Xenografts nih.gov |
| Enhancement of Chemotherapy-Induced Apoptosis | Concurrent DGLA treatment promoted 5-FU-induced apoptosis. springermedizin.de | Breast Cancer Cells (MDA-MB 231) springermedizin.de |
| Regulation of Apoptotic Proteins | DGLA supplementation in D5D-KD cells activated procaspase 9 and PARP. springermedizin.de | Breast Cancer Cells springermedizin.de |
| p53-Dependent Apoptosis | Elevated 8-hydroxyoctanoic acid from DGLA induced p53-dependent apoptosis. nih.gov | Colon Cancer Xenografts nih.gov |
Inhibition of Fatty Acid Biosynthesis in Cancer Cell Lines
Research has indicated that this compound and its active form, dihomo-gamma-linolenic acid (DGLA), can inhibit fatty acid biosynthesis in cancer cell lines. pnas.org This inhibitory action targets a fundamental process that is often upregulated in cancer cells to meet the high demand for lipids required for membrane synthesis and energy storage.
Specifically, the ethyl ester of DGLA has been shown to reduce the incorporation of radiolabeled acetate (B1210297) into the fatty acid fractions of breast cancer cell lines, including SKBR3 and MDAMB231, indicating a direct inhibition of de novo fatty acid synthesis. pnas.org In these cell lines, treatment with the DGLA ethyl ester led to a significant decrease in the radioactivity incorporated into fatty acids compared to control cells. pnas.org
The molecular target for this inhibition has been identified as the thioesterase (TE) domain of human fatty acid synthase (hFAS). pnas.org hFAS is a key enzyme in fatty acid biosynthesis and is frequently overexpressed in various cancers, making it an attractive target for anti-cancer therapies. DGLA acts as a competitive inhibitor of the TE domain, thereby disrupting the final step of fatty acid synthesis and release. pnas.org This inhibition of fatty acid biosynthesis contributes to the anti-proliferative effects of DGLA on cancer cells. pnas.org
Role of Dihomo-gamma-linolenate Derived Prostaglandins in Cell Growth Regulation
Dihomo-gamma-linolenic acid (DGLA) is a precursor to a variety of signaling molecules, including prostaglandins of the 1-series, most notably prostaglandin E1 (PGE1). nih.govdrugbank.comresearchgate.net Research has indicated that these DGLA-derived prostaglandins possess anti-proliferative properties. nih.govresearchgate.netfao.org
In vitro studies have demonstrated that PGE1 can induce growth inhibition and differentiation in cancer cells. nih.govresearchgate.netfao.orgconsensus.app For instance, PGE1 and PGE2 have been shown to inhibit the growth of mouse leukemia lymphoblasts (L5178Y) in culture. biologists.com The inhibitory effects of PGE1 and PGE2 were found to be more potent than that of PGF2α. biologists.com At a concentration of 100 μg/ml, PGE1 and PGE2 significantly inhibited the incorporation of tritiated thymidine (B127349), uridine (B1682114), and leucine. biologists.com At lower concentrations of 50 and 25 μg/ml, significant inhibition of thymidine and uridine incorporation was still observed. biologists.com Furthermore, the ability of these leukemia cells to form colonies in soft agar (B569324) was significantly inhibited by PGE1 and PGE2 at concentrations as low as 1.8 μg/ml. biologists.com
The anti-proliferative mechanism of DGLA metabolites is thought to involve the modulation of key cellular pathways. Prostaglandins derived from DGLA, such as PGE1, have been identified as possessing properties that can inhibit the growth of certain cancer cell lines, like HeLa cells. nih.gov Additionally, DGLA supplementation has been observed to regulate PGD1 and PGD2 levels. nih.gov The conversion of DGLA to PGE1 is mediated by cyclooxygenase (COX) enzymes. nih.govresearchgate.net It has been suggested that the anti-proliferative actions of DGLA are, at least in part, mediated by these enzymatic products. nih.gov
Further research has explored the role of PGE1 in mitigating radiation-induced cellular damage. Pre-treatment with PGE1 was found to reduce apoptosis in epidermal keratinocytes and reverse the inhibition of proliferation caused by X-irradiation in vitro. oup.com In studies on human medulloblastoma, PGE1 was identified as a potent antagonist of GLI2, a key transcriptional mediator in the Hedgehog signaling pathway, which is often aberrantly activated in cancer. aacrjournals.org PGE1 was shown to overcome resistance to conventional therapies by inhibiting the accumulation of GLI2 in the primary cilium, leading to its degradation and ultimately inhibiting drug-refractory tumor growth. aacrjournals.orgaacrjournals.org
Inhibitory Effects of DGLA-Derived Prostaglandins on Cell Growth
| Prostaglandin | Cell Line | Observed Effect | Key Findings | Citations |
|---|---|---|---|---|
| PGE1 | Mouse Leukemia Lymphoblasts (L5178Y) | Inhibition of growth and colony formation | Significantly inhibited DNA, RNA, and protein synthesis at 100 µg/ml. Inhibited colony formation at concentrations as low as 1.8 µg/ml. | biologists.com |
| PGE1 | HeLa Cells | Growth inhibition | Mediated by COX pathway from DGLA. | nih.gov |
| PGE1 | Human Medulloblastoma | Inhibition of drug-refractory tumor growth | Acts as a potent GLI2 antagonist, overcoming resistance mechanisms. | aacrjournals.orgaacrjournals.org |
| PGE1 | Epidermal Keratinocytes | Protection against radiation-induced damage | Reduced apoptosis and reversed proliferation inhibition after X-irradiation. | oup.com |
Other Investigated Biological Modulations
Vascular Reactivity and Vasodilation Mechanisms
This compound and its metabolic precursor, DGLA, have been investigated for their effects on vascular tone and blood flow. DGLA is converted in the body to prostaglandin E1 (PGE1), a potent vasodilator. drugbank.comhealthmatters.iowikipedia.org This vasodilatory action contributes to the regulation of blood pressure and may play a role in cardiovascular health. healthmatters.ionih.govmdpi.com
The administration of PGE1 has been shown to cause a significant improvement in small artery compliance during intravenous application, although this effect diminishes rapidly after administration ceases. nih.gov Specifically, a study on patients with peripheral artery disease found that small artery compliance increased significantly during intravenous application of alprostadil (B1665725) (a synthetic form of PGE1). nih.gov However, large artery compliance, blood pressure, heart rate, and cardiac output were unaffected. nih.gov
In an experimental model using the chick chorioallantoic membrane, the application of PGE1 induced a decrease in the diameter of large blood vessels and a concentration-dependent, reversible loss of blood flow through small vessels. nih.gov This suggests a complex, concentration-dependent effect on vascular reactivity. PGE1 is also known to have various cardiovascular protective effects, including vasodilation of systemic and pulmonary circulation. cdnsciencepub.com
Anti-Allergic Mechanisms in Murine Models
Research in murine models suggests that DGLA possesses anti-allergic properties. mdpi.comnih.govnih.gov Oral administration of DGLA has been shown to be effective in preventing the development of atopic dermatitis-like skin lesions in NC/Nga mice. nih.gov In these studies, mice fed a diet containing DGLA exhibited significantly lower clinical skin severity scores, reduced scratching behavior, and lower plasma total IgE levels compared to control groups. nih.gov The suppression of clinical severity was dose-dependent and correlated with an increase in DGLA content in the phospholipids of the skin, spleen, and plasma. nih.gov
Furthermore, the oral administration of whole yeast cells engineered to produce DGLA was shown to suppress allergic contact dermatitis in mice. nih.gov This suggests that the delivery of DGLA in this form can effectively mitigate inflammatory reactions associated with allergic skin conditions. nih.gov The anti-inflammatory and anti-allergic effects of DGLA are thought to be mediated, in part, by its metabolic products which can counteract the pro-inflammatory effects of arachidonic acid-derived eicosanoids. mdpi.com
Impact on Senescent Cell Depletion in In Vitro Models
Recent in vitro research has pointed to a novel role for DGLA in the regulation of cellular senescence, a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. Studies have shown that while senescent cells accumulate various polyunsaturated fatty acids (PUFAs), the levels of DGLA are specifically reduced. biorxiv.orgbiorxiv.orgresearchgate.net
Exogenous repletion of DGLA in senescent cells has been found to induce cell death through a process known as ferroptosis, a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides. biorxiv.orgbiorxiv.orgresearchgate.net This suggests that the metabolic shift away from DGLA in senescent cells may be a survival mechanism to avoid ferroptosis. biorxiv.orgbiorxiv.orgresearchgate.net
The selective killing of senescent cells by DGLA has led to the exploration of its potential as a senolytic therapy, an agent that can clear senescent cells from tissues. fightaging.orgoup.com In aged mice, administration of DGLA led to a significant reduction in the burden of senescent cells. fightaging.org These findings implicate DGLA and its metabolic pathway as a potential target for interventions aimed at combating cellular senescence and its associated pathologies. biorxiv.orgresearchgate.netfightaging.orgoup.com
Influence on Platelet Function and Antithrombotic Effects
This compound and DGLA have been studied for their influence on platelet aggregation and thrombosis. DGLA is a precursor to prostaglandin E1 (PGE1), which is known to be a potent inhibitor of platelet aggregation. drugbank.comhealthmatters.iostarship.org.nz This anti-aggregatory effect is a key component of its potential antithrombotic activity. nih.govnih.gov
Experimental studies in rabbits have demonstrated that PGE1 significantly inhibits both arterial and venous thrombus formation. nih.gov This effect is attributed to its influence on platelet function, including the inhibition of collagen- and ADP-induced platelet aggregation. nih.gov The antithrombotic effect of PGE1 appears to be potent and immediate during infusion. nih.govkarger.com
In human volunteers, oral ingestion of DGLA led to an increased proportion of DGLA in plasma and platelet lipids, as well as an enhanced capacity of platelets to produce PGE1. nih.gov These biochemical changes were accompanied by potentially antithrombotic effects, including a decrease in plasma heparin-neutralizing activity and inhibition of ADP-induced platelet aggregation. nih.gov
Interestingly, one study involving feeding this compound to rabbits found that while it enriched plasma and platelet lipids with DGLA and increased the excretion of a major PGE1 metabolite, it did not alter platelet aggregation in vitro in response to ADP, collagen, or arachidonic acid. nih.gov This suggests that the in vivo effects may be more complex and potentially involve interactions with the vascular wall in addition to direct effects on platelets. karger.com
Further mechanistic studies have revealed that the antithrombotic effects of DGLA may also be mediated by other metabolites. One such metabolite, 12(S)-hydroxy-8Z,10E,14Z-eicosatrienoic acid (12(S)-HETrE), formed via the 12-lipoxygenase pathway, has been shown to inhibit platelet activation and thrombosis. ahajournals.orgresearchgate.net
Effects of this compound and its Metabolites on Platelet Function and Thrombosis
| Compound | Experimental Model | Key Findings | Citations |
|---|---|---|---|
| Prostaglandin E1 (PGE1) | Rabbits | Inhibited arterial and venous thrombus formation; inhibited collagen- and ADP-induced platelet aggregation. | nih.govkarger.com |
| Dihomo-gamma-linolenic acid (DGLA) | Human Volunteers (oral administration) | Increased DGLA in plasma and platelets; increased platelet PGE1 production; decreased plasma heparin-neutralizing activity; inhibited ADP-induced platelet aggregation. | nih.gov |
| This compound | Rabbits (oral administration) | Enriched plasma and platelet lipids with DGLA; increased excretion of PGE1 metabolite; no change in in vitro platelet aggregation. | nih.gov |
| 12(S)-HETrE (DGLA metabolite) | Mice | Inhibited platelet activation and thrombosis via the 12-lipoxygenase pathway. | ahajournals.orgresearchgate.net |
Methods for Analysis and Production of Dihomo Gamma Linolenate and Ethyl Dihomo Gamma Linolenate
Analytical Methodologies for Dihomo-gamma-linolenate Quantification
Accurate quantification of DGLA in various matrices, such as biological samples and food products, is crucial for research and quality control. The primary methods employed are chromatographic and spectrometric techniques.
Chromatographic Techniques (e.g., Gas Chromatography, Thin Layer Chromatography)
Chromatographic methods are fundamental for the separation and quantification of fatty acids.
Gas Chromatography (GC): GC is a powerful and widely used technique for fatty acid analysis. researchgate.net For DGLA quantification, the fatty acids in a sample are first extracted and then converted into volatile fatty acid methyl esters (FAMEs) through a derivatization process. nih.gov These FAMEs are then separated on a GC column and detected, often by a flame ionization detector (FID). nih.gov The retention time of the DGLA methyl ester peak is compared to that of a known standard for identification, and the peak area is used for quantification. asm.org GC coupled with mass spectrometry (GC-MS) provides even greater specificity by confirming the identity of the fatty acid based on its mass spectrum. nih.govjst.go.jp This method has been successfully used to analyze DGLA levels in human serum and other biological samples. nih.govjst.go.jp
Thin Layer Chromatography (TLC): TLC is a simpler and more rapid chromatographic technique that can be used for the separation of lipid classes and fatty acids. google.comscience.gov While not as quantitative as GC, TLC is useful for preliminary analysis and for confirming the presence of DGLA in a sample. srce.hr In TLC, a sample is spotted onto a plate coated with a stationary phase (like silica (B1680970) gel), and a solvent system (mobile phase) moves up the plate, separating the components based on their polarity. science.govsrce.hr The separated lipids can be visualized using reagents like iodine vapor. srce.hr
Spectrometric Approaches (e.g., Mass Spectrometry)
Mass spectrometry (MS) is a highly sensitive and specific technique for identifying and quantifying molecules based on their mass-to-charge ratio.
Mass Spectrometry (MS): When coupled with a separation technique like GC or liquid chromatography (LC), MS provides definitive identification of DGLA. asm.orgmtoz-biolabs.com In GC-MS, after the fatty acid methyl esters are separated by the GC, they enter the mass spectrometer where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for unambiguous identification. asm.orgnih.gov Electrospray ionization mass spectrometry (ESI-MS) is another powerful tool, particularly for analyzing intact lipids containing DGLA. researchgate.net Tandem mass spectrometry (MS/MS) can further enhance specificity by fragmenting a specific parent ion and analyzing the resulting daughter ions. researchgate.netdrugbank.com Commercially available DGLA metabolite mixtures are often used as standards for LC-MS applications to ensure accurate identification and quantification. caymanchem.com
Biotechnological and Enzymatic Synthesis Approaches
Due to the limited natural sources of DGLA, biotechnological and enzymatic methods have been developed for its production. oup.comnih.gov
Production by Microbial Fermentation (Fungi, Yeast, Microalgae)
Microorganisms offer a promising and sustainable platform for the production of DGLA.
Fungi: Certain oleaginous fungi, particularly from the order Mucorales, are known to produce polyunsaturated fatty acids. researchgate.net Species like Mortierella alpina are natural producers of arachidonic acid, and through genetic modification, can be engineered to accumulate DGLA. scispace.commdpi.com For instance, a ∆5 desaturase-defective mutant of M. alpina 1S-4 has been shown to produce high levels of DGLA, reaching up to 7.0 g/L in an industrial fermenter, with DGLA constituting 43.9% of the total fatty acids. scispace.com Similarly, engineered strains of Aspergillus oryzae overexpressing desaturase and elongase genes have achieved DGLA proportions of over 22% of total fatty acids. frontiersin.org Optimization of fermentation conditions, such as nutrient sources and pH, can further enhance DGLA yields. frontiersin.org
Yeast: The yeast Saccharomyces cerevisiae is a well-established host for metabolic engineering due to its genetic tractability. nih.govnih.gov By introducing genes for ∆12 and ∆6 fatty acid desaturases and an elongase, S. cerevisiae can be engineered to produce DGLA from endogenous oleic acid. nih.govasm.org Optimization of culture conditions, such as temperature and medium composition, has led to DGLA yields of 2.19 µg/mg of dry cell weight. nih.govasm.org
Microalgae: Microalgae are a renewable source of various biochemicals, including polyunsaturated fatty acids. google.com The freshwater alga Parietochloris incisa is a rich source of arachidonic acid. google.com A mutant strain of P. incisa with a defective ∆5 desaturase gene has been developed to accumulate significant amounts of DGLA. google.com Other microalgae like Lobosphaera incisa are also being explored for DGLA production. nih.gov
Genetic Engineering for Enhanced Dihomo-gamma-linolenate Production
Genetic engineering plays a pivotal role in redirecting fatty acid metabolic pathways towards the accumulation of DGLA.
A key strategy involves blocking the conversion of DGLA to arachidonic acid by inactivating or deleting the gene encoding the ∆5 desaturase enzyme. nih.govscispace.commdpi.com This has been successfully demonstrated in the fungus Mortierella alpina and the microalga Parietochloris incisa. scispace.comgoogle.com Another approach is to overexpress the enzymes responsible for DGLA synthesis. For example, overexpressing a ∆6-elongase gene in the GLA-producing fungus Mucor circinelloides resulted in the production of DGLA, reaching up to 5.72% of total fatty acids. nih.gov In Saccharomyces cerevisiae, the introduction of genes for ∆12 desaturase, ∆6 desaturase, and an elongase enabled the synthesis of DGLA from the yeast's endogenous oleic acid. nih.gov Similarly, engineered Aspergillus oryzae with overexpressed desaturase and elongase genes have shown enhanced DGLA production. frontiersin.org
Table 1: Examples of Genetically Engineered Microorganisms for DGLA Production
| Organism | Genetic Modification | DGLA Yield/Percentage | Reference |
| Mortierella alpina S14 | ∆5 desaturase-defective mutant | 7.0 g/L (43.9% of total fatty acids) | scispace.com |
| Mucor circinelloides | Overexpression of ∆6-elongase (GLELO) gene | 5.72% of total fatty acids | nih.gov |
| Saccharomyces cerevisiae | Introduction of ∆12 desaturase, ∆6 desaturase, and elongase genes | 2.19 µg/mg dry cell weight (2.74% of total fatty acids) | nih.govasm.org |
| Aspergillus oryzae | Overexpression of Pythium ∆6-desaturase and ∆6-elongase genes | >22% of total fatty acids | frontiersin.org |
| Parietochloris incisa IKG-1 | ∆5 desaturase defective mutant | Substantially increased intracellular concentration | google.com |
Enzymatic Modification for Structured Lipid Synthesis
Enzymes, particularly lipases, can be used to create structured lipids containing DGLA. Structured lipids are triacylglycerols that have been modified to contain specific fatty acids at particular positions on the glycerol (B35011) backbone.
Lipases with sn-1,3 specificity can be used to incorporate DGLA into the outer positions of a triacylglycerol molecule through enzymatic interesterification. itu.edu.trnih.gov This process involves the exchange of fatty acids between a triacylglycerol and a free fatty acid or fatty acid ester. For instance, structured lipids for infant formulas have been synthesized by incorporating beneficial fatty acids like GLA using this method. itu.edu.tr While direct enzymatic incorporation of DGLA into structured lipids is an area of ongoing research, the principles of enzymatic modification are well-established. Some lipases exhibit selectivity for or against certain unsaturated fatty acids, a property that can be exploited for targeted synthesis. openagrar.de For example, lipase (B570770) from papaya latex shows discrimination against fatty acids with a cis double bond at the ∆8 position, which is present in DGLA. openagrar.de This specificity could be harnessed in carefully designed enzymatic processes.
Future Directions and Research Gaps in Ethyl Dihomo Gamma Linolenate Research
Exploration of Novel Metabolic Intermediates and Derivatives
The metabolism of DGLA is known to produce bioactive molecules with anti-inflammatory properties. researchgate.net However, the full spectrum of its metabolic products and their physiological relevance is not yet completely understood. Future research should focus on identifying and characterizing novel metabolic intermediates and derivatives of ethyl dihomo-gamma-linolenate.
DGLA is a precursor to the 1-series prostaglandins (B1171923), such as prostaglandin (B15479496) E1 (PGE1), and the 15-lipoxygenase product, 15-hydroxyeicosatrienoic acid (15-HETrE). researchgate.netcardiff.ac.uk These metabolites are known to possess anti-inflammatory and anti-proliferative properties. researchgate.net Studies have shown that supplementation with DGLA can selectively increase the synthesis of these 1-series prostaglandins without a concurrent rise in the pro-inflammatory 2-series prostaglandins derived from arachidonic acid (AA). nih.gov
Further investigation is warranted to explore other potential metabolic pathways and the resulting derivatives. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC/MS), can be employed to quantify known and unknown metabolites in various biological samples following the administration of this compound. researchgate.net Understanding the complete metabolic profile will provide a more comprehensive picture of how this compound exerts its effects.
Advanced Mechanistic Studies at the Molecular Level
While initial studies have provided insights into the anti-atherogenic and anti-inflammatory actions of DGLA, the precise molecular mechanisms are not fully elucidated. nih.gov Future research should delve deeper into the molecular pathways affected by this compound and its metabolites.
For instance, DGLA has been shown to inhibit several key cellular processes associated with atherosclerosis, including attenuating chemokine-driven monocytic migration and foam cell formation. nih.gov Mechanistic studies have pointed to the inhibition of signal transducer and activator of transcription-1 (STAT-1) phosphorylation as one of the ways DGLA mediates its anti-inflammatory effects. nih.gov Further research could explore other signaling pathways and transcription factors modulated by DGLA and its derivatives.
The impact of DGLA on gene expression also warrants more in-depth investigation. Microarray and RNA sequencing technologies could be utilized to identify novel gene targets of DGLA, providing a broader understanding of its regulatory roles in cellular function. cardiff.ac.uk
Development of Targeted Delivery Systems for Experimental Research
The effective delivery of this compound to specific cells or tissues is crucial for both experimental research and potential therapeutic applications. The development of targeted delivery systems can enhance its efficacy and minimize potential off-target effects.
One promising approach is the use of nanotechnology. For example, RNA nanoparticles have been employed for the specific delivery of therapeutic agents. researchgate.net Encapsulating this compound in vehicles like liposomes, microemulsions, or micelles could improve its stability and facilitate its delivery to target cells. google.com These structured fluid delivery systems can be particularly useful in preclinical studies to investigate the compound's effects in a more controlled and targeted manner. google.com
Future research in this area could focus on designing and optimizing various nanoparticle formulations for this compound and evaluating their biodistribution, cellular uptake, and efficacy in relevant in vitro and in vivo models.
Comparative Studies with Other Polyunsaturated Fatty Acids in Specific Biological Systems
To better understand the unique properties of this compound, it is essential to conduct comparative studies with other polyunsaturated fatty acids (PUFAs) in specific biological systems. While some research has compared DGLA to its precursor gamma-linolenic acid (GLA) and its metabolic product arachidonic acid (AA), more comprehensive comparisons are needed. nih.govnih.gov
These studies should investigate the differential effects of these fatty acids on various cellular processes, such as inflammation, cell proliferation, and lipid metabolism. For example, comparing the impact of DGLA and the omega-3 fatty acid eicosapentaenoic acid (EPA) on inflammatory pathways could reveal distinct or overlapping mechanisms of action. nih.gov
Q & A
Q. What analytical methods are recommended for quantifying ethyl dihomo-gamma-linolenate in biological samples?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying ethyl DGLA in tissues or serum due to its sensitivity in distinguishing isomers. For example, untargeted metabolomics workflows, as applied in murine models of NAFLD, enable simultaneous detection of ethyl DGLA alongside other polyunsaturated fatty acids (PUFAs) . Gas chromatography (GC) with flame ionization detection can also be used but requires derivatization, which may alter structural specificity. Calibration curves should include internal standards (e.g., deuterated DGLA) to correct for matrix effects .
Q. How does ethyl DGLA participate in linoleic acid metabolism pathways?
Ethyl DGLA is a ω-6 PUFA derived from γ-linolenic acid (GLA) via elongation. It serves as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, producing anti-inflammatory prostaglandins (e.g., PGE1) and hydroxy fatty acids. In metabolic syndrome models, ethyl DGLA competes with arachidonic acid (AA) for enzymatic conversion, modulating pro-inflammatory eicosanoid balance. Pathway analysis in NAFLD rats showed decreased DGLA levels correlate with dysregulated lipid mediators, highlighting its role in mitigating inflammation .
Advanced Research Questions
Q. How can researchers address kinetic competition between ethyl DGLA and arachidonic acid in COX-1/COX-2 enzyme systems?
COX-1 exhibits a 3-fold preference for AA over DGLA due to higher catalytic efficiency (lower ), whereas COX-2 shows no substrate preference. To study DGLA-specific effects, use Δ5/Δ6 desaturase inhibitors (e.g., CP-24879) to elevate cellular DGLA/AA ratios. In vitro assays with purified COX isoforms and LC-MS-based eicosanoid profiling can quantify PGE1/PGE2 ratios, revealing competitive dynamics. However, even with a DGLA/AA ratio of 2.8, COX-1-dominated systems still favor PGE2 synthesis, necessitating combinatorial dietary/pharmacological interventions .
Q. What experimental models best capture the systemic effects of ethyl DGLA supplementation?
- Murine NAFLD models : High-fat diet (HFD)-induced rodents treated with ethyl DGLA show restored linoleic acid metabolism and reduced hepatic steatosis. Monitor serum markers (e.g., ALT, AST) and liver histopathology alongside lipidomic profiling .
- Gut microbiota studies : Metaproteomics in Tibetan minipigs revealed DGLA’s association with reduced inflammatory oxylipins (e.g., 9-OxoODE). Pair fecal metabolomics with 16S rRNA sequencing to assess microbiome interactions .
Q. How can conflicting data on DGLA’s anti-inflammatory efficacy be resolved in human trials?
Discrepancies arise from variability in DGLA dosing, baseline PUFA status, and tissue-specific COX isoform expression. Implement stratified randomization by baseline AA/DGLA ratios and use targeted lipidomics to track metabolite shifts. For example, a trial design comparing DGLA-enriched diets vs. placebo in cohorts with metabolic syndrome should control for COX-2 inhibitors (e.g., NSAIDs) to isolate DGLA-specific effects .
Methodological and Experimental Design
Q. What statistical approaches are critical for analyzing DGLA intervention studies?
- Power analysis : Calculate sample size based on effect sizes from preclinical data (e.g., 30% reduction in PGE2/PGE1 ratios).
- Multivariate analysis : Partial least squares-discriminant analysis (PLS-DA) can identify lipid species most affected by DGLA supplementation in metabolomic datasets .
- Confounder adjustment : Use linear mixed-effects models to account for inter-individual variability in PUFA metabolism .
Q. How should researchers design a systematic review on DGLA’s therapeutic potential?
Follow PRISMA guidelines and Cochrane Handbook protocols:
- Define PICO criteria: Population (e.g., NAFLD patients), Intervention (DGLA supplementation), Comparator (placebo/AA), Outcomes (inflammatory markers, lipid profiles).
- Search EMBASE, PubMed, and Web of Science using MeSH terms like "dihomo-gamma-linolenate AND (metabolism OR inflammation)".
- Assess bias via ROBINS-I tool for non-randomized studies .
Data Interpretation and Reporting
Q. How to differentiate technical artifacts from biological variation in DGLA quantification?
- Batch correction : Use quality control (QC) samples injected at regular intervals to normalize LC-MS run-to-run variability.
- Isomer resolution : Employ ultra-high-performance LC (UHPLC) with C30 columns to separate ethyl DGLA from α-linolenate derivatives .
- Reproducibility checks : Replicate analyses across independent labs using harmonized protocols, as done in NAFLD rat studies .
Q. What are the pitfalls in extrapolating DGLA findings from animal models to humans?
- Species-specific enzyme expression : Rodents have higher Δ6-desaturase activity, enhancing DGLA synthesis from GLA. Human trials may require higher precursor doses.
- Microbiome interactions : Murine models lack human-equivalent bacterial β-oxidation pathways, affecting DGLA metabolite profiles. Validate findings using humanized microbiota mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
